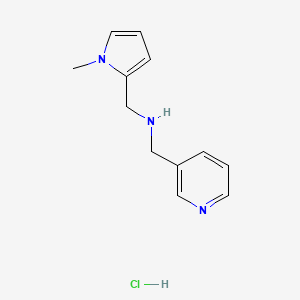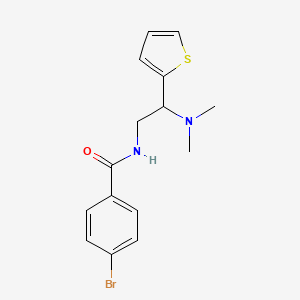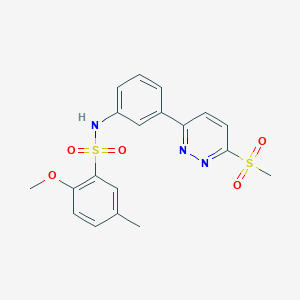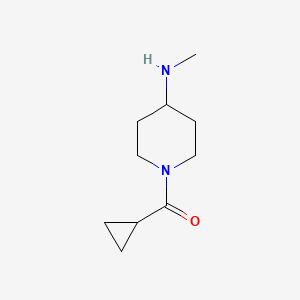
(1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride, also known as MPPA-HCl, is a synthetic compound that has been used in a variety of scientific research applications. It has been studied extensively in the areas of biochemistry, physiology, and pharmacology, due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Intramolecular Hydrogen Bonding and Tautomerism
Intramolecular hydrogen bonding and tautomerism in Schiff bases, including structures similar to (1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride, demonstrate significant interest in the study of chemical equilibrium and molecular structures. Such compounds exhibit tautomeric equilibrium in different solvents, indicating a balance between phenol-imine and keto-amine forms. This equilibrium is influenced by solvent polarity and can be observed through various spectroscopic techniques, offering insights into intramolecular interactions and bond lengths in molecular structures (Nazır et al., 2000).
Pyrrole and Pyrrole Derivatives
Pyrrole derivatives, like this compound, play a crucial role in the synthesis of biologically significant molecules, including heme and chlorophyll. These compounds exhibit pronounced aromatic character due to the extensive delocalization of electrons. Pyrrole derivatives are synthesized through condensation reactions involving amines and carbonyl-containing compounds, highlighting their utility in creating a wide range of functional derivatives used in solvents, dyes, and as intermediates in various chemical reactions (Anderson & Liu, 2000).
Spectroscopic Identification and Derivatization
Spectroscopic studies, including GC-MS, IR, NMR, and X-ray diffraction, are essential in identifying and characterizing compounds like this compound and their derivatives. These techniques allow for the examination of molecular properties and the exploration of derivatization reactions, providing valuable information on chemical structures and potential applications in various fields (Nycz et al., 2016).
Fluorescent Sensors and Biological Imaging
Fluorescent Zn(II) sensors based on pyridyl-amine-pyrrole groups demonstrate significant applications in biological imaging. These sensors, including derivatives of this compound, exhibit enhanced selectivity for Zn(II) and can be used in confocal microscopy studies to monitor zinc ion concentrations in vivo, showcasing their potential in bioimaging and medical diagnostics (Nolan et al., 2006).
Propiedades
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-15-7-3-5-12(15)10-14-9-11-4-2-6-13-8-11;/h2-8,14H,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNZTLNTWLVGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNCC2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-N-[3-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B2847252.png)






![(4As,7aS)-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B2847267.png)
![(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2847268.png)
![7-(4-fluorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2847269.png)
![(E)-6-isopropyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2847270.png)

![2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2847272.png)